![molecular formula C17H10F6N2OS B2922100 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 339099-68-2](/img/structure/B2922100.png)
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (hereafter referred to as “3,5-DTBPMO”) is an organic compound belonging to the family of oxadiazoles. It is a colorless solid, soluble in common organic solvents. 3,5-DTBPMO has a wide range of applications in the fields of organic synthesis and medicinal chemistry. It has been used as an important intermediate in the synthesis of various heterocyclic compounds, such as indole derivatives, pyridine derivatives, and quinoline derivatives. In addition, 3,5-DTBPMO has been used in the synthesis of biologically active compounds, including antibiotics, antifungal agents, and anti-inflammatory agents.
Scientific Research Applications
3,5-DTBPMO has been widely used in various scientific research applications, including medicinal chemistry, organic synthesis, and drug discovery. In medicinal chemistry, 3,5-DTBPMO has been used as a building block for the synthesis of various heterocyclic compounds, such as indoles, pyridines, and quinolines, which have been found to have potential therapeutic activities. In organic synthesis, 3,5-DTBPMO has been used as an important intermediate in the synthesis of various complex organic molecules. In drug discovery, 3,5-DTBPMO has been used as a substrate for the synthesis of various biologically active compounds, including antibiotics, antifungal agents, and anti-inflammatory agents.
Mechanism of Action
3,5-DTBPMO has been found to act as an inhibitor of a variety of enzymes, including cytochrome P450 enzymes, cyclooxygenase, and lipoxygenase. It has been shown to inhibit the activity of these enzymes by binding to the active site of the enzyme and blocking the substrate from binding. In addition, 3,5-DTBPMO has been found to act as an antioxidant, scavenging free radicals and reducing oxidative damage.
Biochemical and Physiological Effects
3,5-DTBPMO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,5-DTBPMO can inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, cyclooxygenase, and lipoxygenase. In addition, 3,5-DTBPMO has been found to act as an antioxidant, scavenging free radicals and reducing oxidative damage. In vivo studies have shown that 3,5-DTBPMO can reduce inflammation and pain, and can also reduce the risk of cancer.
Advantages and Limitations for Lab Experiments
The main advantages of using 3,5-DTBPMO in laboratory experiments are its availability, low cost, and ease of synthesis. In addition, 3,5-DTBPMO has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various enzymes and other biological targets. The main limitation of using 3,5-DTBPMO in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
The potential future directions for 3,5-DTBPMO research include:
1. Investigating the mechanism of action of 3,5-DTBPMO on various enzymes and other biological targets.
2. Developing new synthesis methods for 3,5-DTBPMO.
3. Investigating the effects of 3,5-DTBPMO on various physiological processes.
4. Developing new applications for 3,5-DTBPMO, such as in drug discovery and development.
5. Investigating the pharmacokinetics and pharmacodynamics of 3,5-DTBPMO.
6. Developing new formulations of 3,5-DTBPMO for improved solubility and bioavailability.
7. Investigating the potential toxicological effects of 3,5-DTBPMO.
8. Investigating the potential synergistic effects of 3,5-DTBPMO with other compounds.
9. Investigating the potential therapeutic applications of 3,5-DTBPMO.
10. Investigating the potential of 3,5-DTBPMO as a biomarker for disease diagnosis.
Synthesis Methods
3,5-DTBPMO can be synthesized from the reaction of 3,5-dichlorobenzaldehyde and 2-(methylsulfanyl)phenylhydrazine in acetic acid. The reaction is carried out at room temperature for 4-6 hours, and the product is isolated by recrystallization from methanol. The yield of the reaction is typically in the range of 80-90%.
properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2OS/c1-27-13-5-3-2-4-12(13)15-24-14(25-26-15)9-6-10(16(18,19)20)8-11(7-9)17(21,22)23/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNYLYMZXNJNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

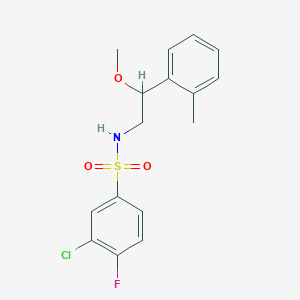

![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)
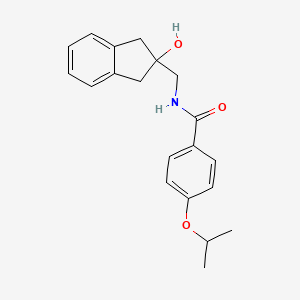

![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)
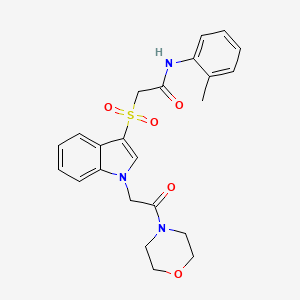
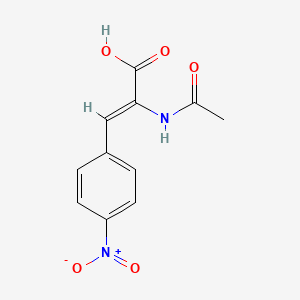

![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)
![5-Methyl-N-[(E)-3-[(5-methyl-1,2-oxazol-3-yl)imino]prop-1-enyl]-1,2-oxazol-3-amine;hydrochloride](/img/structure/B2922037.png)
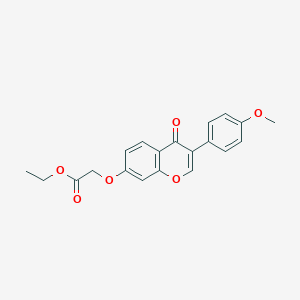

![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)